molecular formula C62H62Cl2P2Ru B578596 (S)-RuCl[(p-cymene)(DM-BINAP)]Cl CAS No. 1345887-44-6

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl

Cat. No.: B578596
CAS No.: 1345887-44-6
M. Wt: 1041.096
InChI Key: CBZXDZCPCDMKJU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl is a chiral ruthenium complex that features a p-cymene ligand and a DM-BINAP ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions. The chiral nature of the DM-BINAP ligand allows for the selective production of enantiomerically pure products, which is highly valuable in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary targets of ®-RuCl[(p-cymene)(DM-BINAP)]Cl are cancer cells, particularly breast carcinoma cells . The compound has shown significant cytotoxicity in these cells .

Mode of Action

®-RuCl[(p-cymene)(DM-BINAP)]Cl interacts with its targets by inducing apoptosis and exhibiting cell-free antioxidant activity . The compound’s interaction with biological molecules, such as proteins and CT-DNA, has also been observed .

Biochemical Pathways

The compound’s ability to induce apoptosis suggests it may affect pathways related to cell death and survival . Additionally, its interaction with DNA indicates it may influence DNA replication and transcription processes .

Pharmacokinetics

The compound’s cytotoxic effects on cancer cells suggest it is capable of being absorbed and distributed to the site of action

Result of Action

The action of ®-RuCl[(p-cymene)(DM-BINAP)]Cl results in the death of cancer cells, particularly breast carcinoma cells . This is achieved through the induction of apoptosis, a form of programmed cell death . The compound also exhibits cell-free antioxidant activity, which may contribute to its anticancer effects .

Action Environment

The efficacy and stability of ®-RuCl[(p-cymene)(DM-BINAP)]Cl can be influenced by various environmental factors. For instance, the compound’s interaction with biological molecules suggests that the presence of certain proteins or DNA sequences could affect its mode of action Additionally, the compound’s stability could be influenced by factors such as pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-RuCl[(p-cymene)(DM-BINAP)]Cl typically involves the coordination of the p-cymene ligand and the DM-BINAP ligand to a ruthenium center. One common method involves the reaction of [RuCl2(p-cymene)]2 with DM-BINAP in the presence of a suitable base, such as potassium carbonate, in a solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ruthenium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions, such as oxidation and substitution reactions, depending on the nature of the substrates and reaction conditions.

Common Reagents and Conditions

In asymmetric hydrogenation, common reagents include hydrogen gas and various substrates containing double bonds or ketone groups. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C and hydrogen pressures of 1-10 bar.

Major Products

The major products of reactions involving this compound are enantiomerically pure compounds, such as chiral alcohols, amines, and other functionalized molecules. These products are highly sought after in the pharmaceutical and fine chemical industries.

Scientific Research Applications

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the development of new catalytic processes for the synthesis of chiral molecules.

    Biology: The compound is studied for its potential in the synthesis of biologically active molecules and natural products.

    Medicine: It is used in the synthesis of chiral drugs and intermediates, contributing to the development of new pharmaceuticals.

    Industry: The compound is employed in the production of fine chemicals and agrochemicals, where enantiomeric purity is crucial.

Comparison with Similar Compounds

Similar Compounds

    ®-RuCl[(p-cymene)(DM-BINAP)]Cl: The enantiomer of (S)-RuCl[(p-cymene)(DM-BINAP)]Cl, used in similar applications but produces the opposite enantiomer of the product.

    [RuCl2(p-cymene)]2: A precursor to various ruthenium complexes, including this compound.

    [RuCl2(benzene)]2: Another ruthenium complex used in asymmetric catalysis, but with different ligands and catalytic properties.

Uniqueness

This compound is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The presence of the DM-BINAP ligand provides a chiral environment that is highly effective in producing enantiomerically pure products, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals.

Biological Activity

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl is a ruthenium-based complex that has garnered attention in the field of catalysis and biological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique coordination environment involving:

  • Ruthenium (Ru) as the central metal atom.
  • p-Cymene as an aromatic ligand.
  • DM-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a bidentate phosphine ligand.

The molecular formula is C54H46Cl2P2RuC_{54}H_{46}Cl_2P_2Ru with a molecular weight of approximately 928.88 g/mol. The structure can be represented as follows:

Structure  RuCl p cymene DM BINAP Cl\text{Structure }\text{ RuCl p cymene DM BINAP Cl}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its catalytic properties in various organic transformations. Key mechanisms include:

  • Catalytic Reduction : The complex acts as a catalyst in transfer hydrogenation reactions, effectively reducing ketones to alcohols. This process has been shown to enhance enantioselectivity in asymmetric synthesis, making it valuable in pharmaceutical applications .
  • Anticancer Properties : Preliminary studies indicate that ruthenium complexes exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell death .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound, showcasing its potential applications:

Table 1: Summary of Biological Activities

StudyActivityFindings
Ketone ReductionDemonstrated high enantioselectivity in the reduction of acetophenone using this catalyst.
Anticancer ActivityInduced apoptosis in various cancer cell lines through ROS generation.
Asymmetric CatalysisEffective in promoting asymmetric reactions, enhancing yields significantly.

Case Study: Anticancer Mechanism

A study by Noyori et al. highlighted the effectiveness of ruthenium complexes, including this compound, in targeting cancer cells. The complex was shown to selectively accumulate in tumor tissues, leading to increased cytotoxicity compared to normal cells. This selectivity is attributed to differences in cellular uptake mechanisms and the complex's ability to generate ROS within malignant cells .

Applications in Asymmetric Synthesis

This compound is particularly noted for its role in asymmetric synthesis:

  • Hydrogenation Reactions : It has been employed successfully in the hydrogenation of alkenes and ketones, providing high yields and selectivity .
  • Pharmaceutical Synthesis : Its ability to facilitate enantioselective reactions makes it a valuable tool for synthesizing chiral drugs .

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZXDZCPCDMKJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H62Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1041.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-25-6, 1345887-44-6
Record name [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name chloro[(S)-2,2´-bis(bis(3,5-dimethylphenyl)phosphino)-1,1´-binaphthyl](p-cymene)ruthenium(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.